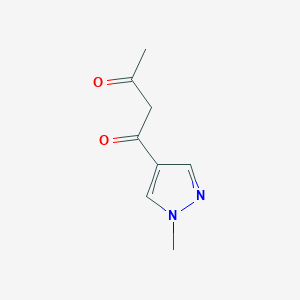

1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione

Description

Properties

IUPAC Name |

1-(1-methylpyrazol-4-yl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6(11)3-8(12)7-4-9-10(2)5-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLMQLKWTLRJQNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1=CN(N=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of 1-(1-methyl-1H-pyrazol-4-yl)ethanol to Ethanone

- Reagents & Conditions: Activated manganese(IV) oxide (<5 micron particle size) is used as the oxidant in dichloromethane solvent.

- Temperature: Reaction is conducted at 0 to 20 °C.

- Duration: Stirring for approximately 14 hours.

- Procedure: In an argon atmosphere, manganese(IV) oxide is added to a solution of 1-(1-methyl-1H-pyrazol-4-yl)ethanol in dichloromethane. The mixture is stirred, then filtered to remove solids, and the solvent is evaporated to isolate the product.

- Yield: High yield of 91% is reported.

- Characterization: 1H-NMR and ESI-MS confirm the formation of 1-(1-methyl-1H-pyrazol-4-yl)ethanone.

Condensation with Diethyl Oxalate to Form Dioxobutanoic Acid Ethyl Ester

- Reagents & Conditions: Sodium ethoxide in ethanol is prepared, to which diethyl oxalate is added, followed by the ethanone intermediate.

- Temperature: Room temperature.

- Duration: Stirring for 90 minutes.

- Procedure: Sodium ethoxide solution is stirred with diethyl oxalate, then the ethanone is added. After reaction, the mixture is partitioned with water and diethyl ether, extracted with chloroform, dried, filtered, and solvent removed.

- Yield: Moderate to high yield of 79%.

- Characterization: 1H-NMR and EI-MS confirm the structure of 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoic acid ethyl ester.

Bromination (Optional Intermediate Step)

- Reagents & Conditions: Pyridinium perbromide hydrobromide in ethanol and dichloromethane.

- Temperature: Approximately 20 °C.

- Duration: 3 hours.

- Yield: 89% yield for 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone.

- Purpose: This step may be used for further functionalization or as an alternative intermediate.

Summary Table of Preparation Steps

| Step | Intermediate/Product | Reagents & Conditions | Temperature | Time | Yield (%) | Key Notes |

|---|---|---|---|---|---|---|

| 1 | 1-(1-methyl-1H-pyrazol-4-yl)ethanone | MnO2 in CH2Cl2 | 0–20 °C | 14 h | 91 | Oxidation of alcohol to ketone |

| 2 | 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoic acid ethyl ester | Diethyl oxalate, NaOEt in EtOH | RT | 90 min | 79 | Claisen condensation |

| 3 | 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone (optional) | Pyridinium perbromide hydrobromide | 20 °C | 3 h | 89 | Bromination for further derivatization |

Research Findings and Analytical Data

- The oxidation step using manganese(IV) oxide is efficient and provides a clean conversion with minimal side products.

- The condensation with diethyl oxalate under basic conditions (sodium ethoxide) is a classic method for forming β-diketones, adapted here for the pyrazolyl-substituted substrate.

- The prepared 1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione and its derivatives have been successfully used as ligands in coordination chemistry, forming stable complexes with lanthanides such as gadolinium(III).

- Photophysical studies indicate that related diketonate ligands with pyrazolyl groups exhibit promising luminescent properties, valuable for materials science applications.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1H-pyrazol-4-yl)butane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyrazole ring allows for electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1-(1-Methyl-1H-pyrazol-4-yl)butane-1,3-dione has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form complexes with metals such as gadolinium.

Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione involves its interaction with various molecular targets. The pyrazole ring can coordinate with metal ions, forming stable complexes that exhibit unique properties. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Research Findings and Trends

- Crystal Packing : Aryl-substituted diones (e.g., 1-(piperidin-1-yl)butane-1,3-dione) form hydrogen-bonded 2D layers, influencing material stability .

- Fluorine Impact : Fluorine substitution increases thermal stability and alters solubility, as observed in 4,4-difluoro derivatives .

- Structure-Activity Relationships (SAR) : Pyrazole rings enhance bioactivity compared to purely aliphatic or aryl-substituted diones, likely due to improved membrane permeability .

Biological Activity

1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione, a compound belonging to the pyrazole family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of current literature.

- Molecular Formula : C8H10N2O2

- Molecular Weight : 166.18 g/mol

- CAS Number : 758709-42-1

The biological activity of 1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory and cancer pathways. Its structure allows it to act as a ligand for several protein targets, influencing cellular signaling pathways.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. In vitro tests have shown that 1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione has inhibitory effects against various bacterial strains. For example, it was found to have Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has shown promise in anticancer research. In a study involving various cancer cell lines (MCF7, NCI-H460), it exhibited significant cytotoxicity with IC50 values indicating effective growth inhibition:

- MCF7 : IC50 = 3.79 µM

- NCI-H460 : IC50 = 12.50 µM

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been widely documented. The compound's ability to inhibit pro-inflammatory cytokines positions it as a candidate for treating inflammatory diseases. Studies have indicated that it can significantly reduce levels of TNF-alpha and IL-6 in activated macrophages .

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of several pyrazole derivatives, including 1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione. The results showed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential as an antibacterial agent.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

Study 2: Anticancer Activity

In another investigation focused on anticancer activity, the compound demonstrated significant cytotoxic effects across multiple cancer cell lines. The following table summarizes the findings:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 3.79 |

| NCI-H460 | 12.50 |

| A549 | 26 |

These results indicate that the compound can effectively inhibit cancer cell proliferation and may serve as a lead compound for further development in cancer therapy .

Q & A

Q. What are the common synthetic routes for 1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions between methyl-substituted pyrazole derivatives and diketones. For example, fluorinated analogs like 4,4,5,5,6,6,6-heptafluoro-1-(1-methyl-1H-pyrazol-4-yl)hexane-1,3-dione (HL1) are prepared by reacting 1-methylpyrazole-4-carboxylic acid derivatives with fluorinated acetylacetone under acidic or basic conditions. Reaction optimization involves adjusting stoichiometry, temperature (e.g., reflux in anhydrous solvents), and catalysts (e.g., BF₃·Et₂O) to improve yield and purity .

Q. How is the crystal structure of 1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione determined, and what software is recommended for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection is performed using synchrotron or laboratory X-ray sources, followed by structure solution via direct methods (e.g., SHELXS) and refinement with SHELXL. SHELXL is preferred for its robust handling of anisotropic displacement parameters and twinned data. For visualization and validation, WinGX and ORTEP are used to generate thermal ellipsoid plots and analyze geometric parameters (e.g., bond lengths, angles) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : ¹H/¹³C NMR identifies substituents on the pyrazole ring and diketone moiety (e.g., methyl group at δ ~3.9 ppm).

- FTIR : Stretching frequencies for carbonyl groups (C=O at ~1700–1750 cm⁻¹) and pyrazole C=N (1600–1650 cm⁻¹) confirm functional groups.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods predict the coordination behavior of this ligand in lanthanide complexes?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the ligand’s frontier molecular orbitals (HOMO-LUMO) to assess electron-donating capacity. For example, the singlet-triplet energy gap (ΔE~0.5 eV) in fluorinated analogs suggests suitability for sensitizing Tb³⁺ or Eu³⁺ luminescence. Molecular docking simulations further predict binding affinities with metal ions .

Q. What strategies resolve discrepancies between experimental and theoretical crystallographic data?

Discrepancies in bond lengths/angles may arise from dynamic effects (e.g., thermal motion) or incomplete data. Use SHELXL’s restraints (e.g., DFIX, SIMU) to refine disordered regions. Cross-validate with Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H···O hydrogen bonds) .

Q. How does fluorination of the diketone moiety enhance photophysical properties in metal complexes?

Fluorination lowers the ligand’s triplet energy level (e.g., HL1: ~20,000 cm⁻¹), facilitating energy transfer to Tb³⁺ (⁵D₄ → ⁷FJ transitions). This results in intense green emission (λem ~545 nm) with high quantum yields (Φ ~40%). Comparative studies with non-fluorinated analogs show reduced efficiency due to mismatched energy levels .

Q. What are the challenges in synthesizing air- or moisture-sensitive derivatives of this compound?

The diketone group is prone to hydrolysis under humid conditions. Use Schlenk line techniques or gloveboxes for moisture-sensitive reactions. Protect reactive sites via silylation (e.g., TMSCl) or employ inert solvents (e.g., dry THF) .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.